4-methyl-N-[(3-methylphenyl)methylidene]benzenesulfonamide
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Overview
Description
4-methyl-N-[(3-methylphenyl)methylidene]benzenesulfonamide is a chemical compound with the molecular formula C21H20N2O4S2 and a molecular weight of 428.533 g/mol . This compound is part of a class of sulfonamides, which are known for their diverse applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(3-methylphenyl)methylidene]benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-methylbenzaldehyde in the presence of a base, such as pyridine or triethylamine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(3-methylphenyl)methylidene]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Scientific Research Applications
4-methyl-N-[(3-methylphenyl)methylidene]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-N-[(3-methylphenyl)methylidene]benzenesulfonamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or proteins, leading to the disruption of cellular processes . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-[(4-methylphenyl)methylidene]benzenesulfonamide
- 4-methyl-N-[(2-methylphenyl)methylidene]benzenesulfonamide
- 4-methyl-N-[(4-methoxyphenyl)methylidene]benzenesulfonamide
Uniqueness
4-methyl-N-[(3-methylphenyl)methylidene]benzenesulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C15H15NO2S |
---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
4-methyl-N-[(3-methylphenyl)methylidene]benzenesulfonamide |
InChI |
InChI=1S/C15H15NO2S/c1-12-6-8-15(9-7-12)19(17,18)16-11-14-5-3-4-13(2)10-14/h3-11H,1-2H3 |
InChI Key |
LLIHKFMPZOHNCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC(=C2)C |
Origin of Product |
United States |
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